molecular formula C40H58ClNO29 B161196 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside CAS No. 136345-76-1

3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside

Cat. No. B161196
M. Wt: 1052.3 g/mol
InChI Key: XOPIENHSVNOKRX-RZXBMSGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside, also known as KNM, is a synthetic molecule that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit various biochemical and physiological effects, and its mechanism of action has been studied in detail.

Mechanism Of Action

The mechanism of action of 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside involves the inhibition of glycosidase activity. This is achieved through the formation of a covalent bond between 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside and the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, which leads to a decrease in its activity. The exact mechanism of this inhibition has been studied in detail, and it has been shown to be specific to certain types of glycosidases.

Biochemical And Physiological Effects

3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside has been shown to exhibit various biochemical and physiological effects. It has been shown to decrease the activity of various glycosidases, which can lead to changes in cellular processes. Additionally, 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside has been shown to inhibit the growth of certain bacteria and fungi, which makes it a potential antimicrobial agent. However, the exact extent of these effects is still under investigation.

Advantages And Limitations For Lab Experiments

3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside has several advantages for use in lab experiments. It is a highly specific inhibitor of glycosidases, which makes it useful for studying the role of these enzymes in biological processes. Additionally, it is a synthetic compound, which means that it can be easily synthesized in large quantities. However, there are also limitations to its use. 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside is a relatively new compound, and its effects on various biological systems are still being investigated. Additionally, its specificity means that it may not be useful for studying certain types of glycosidases.

Future Directions

There are several future directions for research on 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside. One area of interest is the development of more specific inhibitors of glycosidases. Additionally, the potential antimicrobial properties of 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside could be further investigated. Another area of interest is the development of new synthetic methods for 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside, which could lead to more efficient and cost-effective production of this compound.
Conclusion
In conclusion, 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its mechanism of action involves the inhibition of glycosidase activity, and it has been shown to exhibit various biochemical and physiological effects. 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside has several advantages for use in lab experiments, but there are also limitations to its use. Future research on 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside could lead to the development of more specific inhibitors of glycosidases and the investigation of its potential antimicrobial properties.

Synthesis Methods

The synthesis of 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside involves the reaction of maltopentaose with 2-chloro-4-nitrophenyl isocyanate, followed by the addition of 3-oxobutylidene. The resulting compound is then purified using various chromatographic techniques. This method has been optimized to yield high purity 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside, which is essential for its use in scientific research.

Scientific Research Applications

3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside has been used in various scientific research applications, including the study of enzyme kinetics, protein-carbohydrate interactions, and glycosylation. It has been shown to inhibit the activity of various glycosidases, which makes it a useful tool for studying the role of these enzymes in biological processes. Additionally, 3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside has been used to study the binding of carbohydrates to proteins, which is important for understanding various cellular processes.

properties

CAS RN

136345-76-1

Product Name

3-Ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside

Molecular Formula

C40H58ClNO29

Molecular Weight

1052.3 g/mol

IUPAC Name

1-[(4aR,6R,7R,8R,8aS)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-7,8-dihydroxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-2-yl]propan-2-one

InChI

InChI=1S/C40H58ClNO29/c1-11(47)4-20-60-10-19-35(67-20)25(52)30(57)40(66-19)71-34-18(9-46)65-39(29(56)24(34)51)70-33-17(8-45)64-38(28(55)23(33)50)69-32-16(7-44)63-37(27(54)22(32)49)68-31-15(6-43)62-36(26(53)21(31)48)61-14-3-2-12(42(58)59)5-13(14)41/h2-3,5,15-40,43-46,48-57H,4,6-10H2,1H3/t15-,16-,17-,18-,19-,20?,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m1/s1

InChI Key

XOPIENHSVNOKRX-RZXBMSGGSA-N

Isomeric SMILES

CC(=O)CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)O)OC7=C(C=C(C=C7)[N+](=O)[O-])Cl)CO)CO)CO)CO)O)O

SMILES

CC(=O)CC1OCC2C(O1)C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7=C(C=C(C=C7)[N+](=O)[O-])Cl)CO)CO)CO)CO)O)O

Canonical SMILES

CC(=O)CC1OCC2C(O1)C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7=C(C=C(C=C7)[N+](=O)[O-])Cl)CO)CO)CO)CO)O)O

synonyms

2-chloro-4-nitrophenyl 4,6-O-3-ketobutylidene beta-maltopentaoside
3-ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside
3KB-CNP-beta-G5
3KB-CNPG5
3KB-G5CNP

Origin of Product

United States

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